N4,N4-Dimethylbenzene-1,2,4-triamine hydrochloride is a chemical compound with the molecular formula C8H14ClN3 and a molecular weight of 187.67 g/mol. It is also known by its IUPAC name, 4-N,4-N-dimethylbenzene-1,2,4-triamine hydrochloride. This compound features a benzene ring with three amine groups and two methyl groups attached to the nitrogen atoms. The structure includes 24 atoms: 8 carbon atoms, 13 hydrogen atoms, and 3 nitrogen atoms .
The specific reaction pathways depend on the conditions and reagents used.
Research indicates that N4,N4-Dimethylbenzene-1,2,4-triamine exhibits various biological activities. It has been studied for its potential:
N4,N4-Dimethylbenzene-1,2,4-triamine can be synthesized through several methods:
These methods highlight the versatility in synthesizing this compound while ensuring purity and yield.
N4,N4-Dimethylbenzene-1,2,4-triamine hydrochloride has several applications:
Its diverse applications make it a valuable compound in both academic and industrial settings.
Interaction studies involving N4,N4-Dimethylbenzene-1,2,4-triamine focus on its behavior in biological systems:
These studies are crucial for determining its therapeutic viability and safety.
Several compounds share structural similarities with N4,N4-Dimethylbenzene-1,2,4-triamine. The following table compares these compounds based on their structural features and biological activities:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| N,N-Dimethylbenzene-1,2-diamine | C8H12N2 | Antibacterial | Lacks tertiary amine functionality |
| Benzene-1,2-diamine | C6H8N2 | Anticancer | No methyl substitutions |
| N,N,N',N'-Tetramethylbenzene-1,3-diamine | C10H16N2 | Potential neuroprotective | Additional methyl groups enhance solubility |
N4,N4-Dimethylbenzene-1,2,4-triamine is unique due to its specific arrangement of amines and methyl groups that contribute to its distinct biological activity and chemical reactivity.
The study of benzene derivatives with multiple amine substituents dates to the late 19th century, when August Kekulé’s resonance theory first rationalized the stability of aromatic systems. Early work on 1,2,4-triaminobenzene (C6H9N3) revealed its utility as a precursor for dyes and polymers, but its limited solubility in organic solvents hindered broader applications. The introduction of methyl groups to amine substituents in the mid-20th century marked a turning point, as alkylation improved solubility without significantly altering electronic properties. N4,N4-Dimethylbenzene-1,2,4-triamine hydrochloride emerged from these efforts, combining the reactivity of triamines with the steric and electronic effects of methyl groups.
This compound’s significance lies in its dual functionality:
Alkylation of aromatic amines represents a cornerstone in the synthesis of N4,N4-dimethyl derivatives. For N4,N4-dimethylbenzene-1,2,4-triamine, two primary strategies dominate:
Methylation via Reductive Alkylation
This method employs formaldehyde as the methylating agent in the presence of reducing systems. A typical protocol involves reacting benzene-1,2,4-triamine with excess formaldehyde (3–5 equivalents) under acidic conditions, followed by reduction using sodium cyanoborohydride or dimethylamine borane complex [5]. The reaction proceeds through intermediate Schiff base formation, which is subsequently reduced to the tertiary amine.
Direct Alkylation with Methyl Halides
Benzene-1,2,4-triamine undergoes selective dimethylation at the para-amino position when treated with methyl iodide in alkaline ethanol (pH 9–10). The reaction requires careful stoichiometric control (2.2 equivalents CH₃I) to prevent over-alkylation at ortho positions [6].
Table 1: Comparative Alkylation Methods
| Parameter | Reductive Alkylation | Direct Alkylation |
|---|---|---|
| Methylation Agent | Formaldehyde | Methyl Iodide |
| Reducing Agent | NaBH₃CN | None |
| Solvent | Methanol/Water | Ethanol |
| Temperature | 25–40°C | 60–80°C |
| Yield | 78–85% | 65–72% |
Catalytic hydrogenation provides an alternative pathway through nitro group reduction. The synthesis typically begins with 4-nitro-1,2-diaminobenzene, which undergoes dimethylation followed by nitro group reduction:
Stepwise Process
Critical Parameters
Conversion to the hydrochloride salt enhances stability and crystallinity. The free base is dissolved in anhydrous ethanol (20–25% w/v) and treated with concentrated HCl (37% w/w) at 0–5°C. Key considerations include:
Reaction Monitoring
Controlled crystallization achieves high-purity hydrochloride salt:
Solvent Systems
Thermodynamic Parameters
| Factor | Optimal Range |
|---|---|
| Supersaturation Ratio | 1.5–2.0 |
| Cooling Rate | 0.5°C/min |
| Final Temperature | −20°C |
| Seed Crystal Loading | 0.1–0.5% w/w |
Yield Enhancement Strategies
N4,N4-Dimethylbenzene-1,2,4-triamine hydrochloride exhibits distinctive molecular packing characteristics in the crystalline state. The compound crystallizes with a molecular formula of C8H14ClN3, possessing a molecular weight of 187.67 g/mol [1]. The crystal structure demonstrates significant intermolecular interactions that determine the overall packing arrangement.
The molecular packing is fundamentally influenced by the presence of three amino groups positioned at the 1-, 2-, and 4-positions of the benzene ring . The dimethyl substitution at the N4 position creates a tertiary amine center, which affects the overall molecular geometry and packing density. Based on crystallographic principles for similar aromatic amine hydrochloride compounds, the structure likely exhibits a non-centrosymmetric arrangement due to the asymmetric substitution pattern [3].
Triamine hydrochloride compounds typically demonstrate remarkable packing symmetries. Studies of related triamine hydrochloride structures indicate that molecular packing is controlled through tetrahedral hydrogen bonding motifs, specifically {RN+H3···(Cl–)3} synthons [3]. These synthons create remarkably symmetric assemblies with narrow trigonal pore channels that can accommodate water molecules. The packing arrangement in N4,N4-Dimethylbenzene-1,2,4-triamine hydrochloride would likely follow similar principles, with the protonated amino groups serving as hydrogen bond donors to the chloride anions.
The aromatic core of the compound contributes to π-π stacking interactions between adjacent molecules [4]. These interactions, combined with the hydrogen bonding network, determine the final crystal structure. The presence of the N,N-dimethyl substituent introduces steric considerations that may influence the optimal packing density and molecular orientation within the crystal lattice.
Crystal packing analysis of similar compounds reveals that molecules with multiple amino groups tend to form layered structures with alternating hydrophilic and hydrophobic regions [5]. The hydrophilic regions are dominated by the protonated amino groups and chloride anions, while the aromatic benzene rings form the hydrophobic regions. This amphiphilic character likely contributes to the overall stability of the crystal structure.
The hydrogen bonding network in N4,N4-Dimethylbenzene-1,2,4-triamine hydrochloride is complex and multidirectional, involving both the protonated amino groups and the chloride anions. The compound contains three nitrogen atoms that can participate in hydrogen bonding, though the dimethyl substitution at N4 reduces its hydrogen bonding capacity compared to a primary amino group.
Primary amino groups at positions 1 and 2 of the benzene ring can form multiple hydrogen bonds as donors. In the protonated state, these groups typically exhibit N+H3 configurations that enable strong electrostatic interactions with chloride anions [5]. The hydrogen bond network involving these groups creates a three-dimensional framework that stabilizes the crystal structure.
The tertiary amine at the N4 position, bearing two methyl groups, can only serve as a hydrogen bond acceptor through its lone pair electrons. However, upon protonation in the hydrochloride salt form, it becomes a secondary ammonium center capable of N+H2 hydrogen bonding. This creates an asymmetric hydrogen bonding pattern that contributes to the overall crystal architecture.
Structural analysis of related triamine hydrochloride compounds demonstrates that hydrogen bonding networks typically involve both classical N-H···Cl hydrogen bonds and weaker C-H···Cl interactions [3]. The average N-H···Cl hydrogen bond distances in similar compounds range from 3.1 to 3.3 Å, with bond angles typically between 150° and 170°. These geometric parameters indicate strong hydrogen bonding interactions that significantly contribute to the crystal stability.
The chloride anions in the structure serve as hydrogen bond acceptors, typically coordinating to multiple protonated amino groups simultaneously. This coordination pattern creates anionic nodes within the hydrogen bonding network, linking adjacent cationic organic molecules and contributing to the overall three-dimensional connectivity of the crystal structure.
Water molecules, if present in the crystal structure, can serve as both hydrogen bond donors and acceptors, further extending the hydrogen bonding network [5]. These molecules often occupy specific positions within the crystal structure, bridging between organic cations and chloride anions through a network of O-H···Cl and N-H···O hydrogen bonds.
The ¹H Nuclear Magnetic Resonance spectrum of N4,N4-Dimethylbenzene-1,2,4-triamine provides distinctive signals that enable structural identification and confirmation. The aromatic region typically displays characteristic patterns reflecting the substitution pattern on the benzene ring.
Aromatic Proton Signals
The aromatic protons in N4,N4-Dimethylbenzene-1,2,4-triamine appear in the characteristic downfield region between δ 6.0-7.5 ppm [6] [7]. The electron-donating nature of the amino substituents causes significant upfield shifts compared to unsubstituted benzene (δ 7.36 ppm) [7]. The presence of three amino groups creates a highly electron-rich aromatic system, resulting in aromatic proton chemical shifts typically appearing around δ 6.2-6.8 ppm.
The 1,2,4-trisubstituted benzene ring generates three distinct aromatic proton environments. The proton at position 3 (between the 1,2-amino groups) appears as a doublet due to coupling with the proton at position 5. The proton at position 5 (between the 2,4-amino groups) displays a doublet pattern from coupling with the position 3 proton. The proton at position 6 (adjacent only to the 1-amino group) appears as a singlet due to the absence of neighboring protons.
Amino Group Proton Signals
The primary amino groups at positions 1 and 2 typically exhibit broad signals in the range δ 3.0-5.0 ppm [8] [9]. These N-H protons are characteristically broad due to rapid exchange and quadrupolar relaxation effects. The chemical shift position depends significantly on concentration, solvent, temperature, and hydrogen bonding interactions. In DMSO-d6 solution, these signals typically appear around δ 4.5-5.5 ppm as broad singlets.
The N,N-dimethyl group at position 4 provides a characteristic sharp singlet at δ 2.7-3.0 ppm, integrating for six protons [8]. This signal represents the two equivalent methyl groups attached to the tertiary nitrogen. The chemical shift is consistent with N,N-dimethyl substitution on aromatic amines, where the electron-donating effect of the aromatic ring slightly deshields the methyl protons compared to aliphatic N,N-dimethylamines.
Coupling Patterns and Integration
The ¹H Nuclear Magnetic Resonance integration pattern provides quantitative confirmation of the molecular structure. The aromatic region integrates for three protons, the N,N-dimethyl signal integrates for six protons, and the amino N-H protons contribute variable integration depending on exchange rates and measurement conditions.
¹³C Nuclear Magnetic Resonance Spectral Analysis
The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information with enhanced resolution of the carbon framework. The aromatic carbon signals appear in the typical range δ 100-160 ppm, with specific chemical shifts reflecting the electronic environment created by the amino substituents.
Aromatic Carbon Chemical Shifts
The quaternary aromatic carbons bearing amino substituents (C1, C2, and C4) typically appear in the range δ 140-150 ppm [10]. These carbons are significantly deshielded due to the electron-withdrawing inductive effect of the protonated amino groups in acidic conditions. The unsubstituted aromatic carbons (C3, C5, and C6) appear upfield at δ 110-130 ppm, reflecting the electron-donating mesomeric effect of the amino substituents.
The C4 carbon, bearing the N,N-dimethyl group, exhibits a characteristic chemical shift around δ 148-152 ppm. This position is influenced by both the tertiary amine substitution and the electronic effects of the adjacent amino groups. The chemical shift provides diagnostic information for confirming the dimethyl substitution pattern.
N,N-Dimethyl Carbon Signals
The methyl carbons of the N,N-dimethyl group appear as a sharp signal at δ 40-42 ppm [8]. This chemical shift is characteristic of N-methyl groups attached to aromatic amines. The signal intensity is enhanced due to the presence of two equivalent methyl groups, providing a reliable diagnostic peak for structural confirmation.
Multiplicity and Coupling Information
¹³C Nuclear Magnetic Resonance spectra obtained with proton decoupling show all carbon signals as singlets. However, Attached Proton Test or Distortionless Enhancement by Polarization Transfer experiments can provide multiplicity information, distinguishing between quaternary aromatic carbons (C1, C2, C4), aromatic CH carbons (C3, C5, C6), and methyl carbons (N-CH3 groups).
Mass spectrometry of N4,N4-Dimethylbenzene-1,2,4-triamine provides characteristic fragmentation patterns that enable structural identification and molecular weight confirmation. The molecular ion and subsequent fragmentation pathways reflect the stability and reactivity of various functional groups within the molecule.
Molecular Ion Characteristics
The molecular ion peak [M]+ appears at m/z 151, corresponding to the molecular formula C8H13N3 [11] [12]. The molecular ion typically exhibits moderate intensity due to the stabilizing effect of the aromatic ring and the electron-donating amino substituents. The nitrogen rule indicates an odd molecular weight, consistent with an odd number of nitrogen atoms (three) in the molecule.
The isotope pattern of the molecular ion provides additional confirmation, with the M+1 peak showing intensity consistent with the presence of eight carbon atoms. The relative abundance of the M+1 peak should be approximately 8.8% of the molecular ion peak, reflecting the natural abundance of ¹³C isotopes.
Primary Fragmentation Pathways
The most characteristic fragmentation pathway involves α-cleavage adjacent to the tertiary nitrogen, resulting in loss of one methyl radical (loss of 15 mass units). This fragmentation produces a prominent [M-15]+ peak at m/z 136, representing the loss of a methyl group from the N,N-dimethyl substituent [13]. This fragmentation is particularly favorable due to the stability of the resulting tertiary nitrogen-centered radical cation.
Loss of both methyl groups from the dimethyl substituent can occur through consecutive fragmentations, producing peaks at [M-30]+ (m/z 121). However, this pathway is typically less abundant than the single methyl loss due to the energy requirements for the second fragmentation step.
Secondary Fragmentation Patterns
The [M-15]+ fragment ion at m/z 136 can undergo further fragmentation through several pathways. Loss of hydrogen cyanide (HCN, 27 mass units) is common in aromatic amines, producing a peak at m/z 109 [13]. This fragmentation involves rearrangement processes that are characteristic of substituted anilines.
Ring fragmentation can occur through loss of the entire dimethylamino group (-N(CH3)2, 44 mass units), producing a peak at m/z 107. This fragmentation represents loss of the complete N,N-dimethyl substituent and reflects the relative weakness of the carbon-nitrogen bond connecting the dimethyl group to the aromatic ring.
Base Peak and Characteristic Ions
The base peak in the mass spectrum often corresponds to a highly stable fragment ion formed through complex rearrangement processes. Common base peaks in substituted anilines include tropylium-type ions (m/z 91) or methylated derivatives thereof. The exact identity of the base peak depends on the specific fragmentation conditions and the stability of various rearrangement products.
Formation of iminium ions through rearrangement processes can produce characteristic peaks at m/z values corresponding to [CH2=N(CH3)2]+ (m/z 58) or related structures. These ions represent the isolated dimethylamino functionality and provide diagnostic information for confirming N,N-dimethyl substitution.
Fragmentation Mechanism Analysis
The fragmentation patterns reflect the electronic properties of the molecule and the stability of various ionic species. The electron-rich aromatic ring, created by the three amino substituents, tends to stabilize positive charges through resonance delocalization. This stabilization influences the relative abundances of various fragment ions and the preferred fragmentation pathways.
Hydrogen rearrangement processes are common in aromatic amine mass spectrometry, leading to the formation of even-electron ions from odd-electron molecular ions. These rearrangements can complicate the fragmentation patterns but provide valuable structural information when properly interpreted.
Analytical Applications
The characteristic fragmentation patterns enable reliable identification of N4,N4-Dimethylbenzene-1,2,4-triamine in complex mixtures. The combination of molecular ion mass, isotope pattern, and characteristic fragment ions provides a unique spectroscopic fingerprint for analytical applications. Quantitative analysis can be performed using selected ion monitoring techniques, focusing on the molecular ion and the most abundant fragment ions.
Collision-induced dissociation experiments in tandem mass spectrometry can provide additional structural information and enhanced specificity for analytical determinations. These experiments enable detailed investigation of fragmentation mechanisms and can distinguish between structural isomers with similar mass spectrometric behavior.
Table 1: Characteristic ¹H NMR Chemical Shifts for N4,N4-Dimethylbenzene-1,2,4-triamine
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Aromatic H-3 | 6.2-6.4 | doublet | 1H | Position 3 (between NH2 groups) |
| Aromatic H-5 | 6.4-6.6 | doublet | 1H | Position 5 (between NH2 and N(CH3)2) |
| Aromatic H-6 | 6.6-6.8 | singlet | 1H | Position 6 (adjacent to NH2) |
| N(CH3)2 | 2.7-3.0 | singlet | 6H | N,N-dimethyl groups |
| NH2 (position 1) | 4.0-5.5 | broad singlet | 2H | Primary amino (exchangeable) |
| NH2 (position 2) | 4.0-5.5 | broad singlet | 2H | Primary amino (exchangeable) |
Table 2: ¹³C NMR Chemical Shifts for N4,N4-Dimethylbenzene-1,2,4-triamine
| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| C-1 | 140-145 | quaternary | Aromatic carbon bearing NH2 |
| C-2 | 140-145 | quaternary | Aromatic carbon bearing NH2 |
| C-3 | 110-115 | CH | Aromatic carbon between C-2 and C-4 |
| C-4 | 148-152 | quaternary | Aromatic carbon bearing N(CH3)2 |
| C-5 | 115-120 | CH | Aromatic carbon between C-4 and C-6 |
| C-6 | 120-125 | CH | Aromatic carbon between C-1 and C-5 |
| N(CH3)2 | 40-42 | CH3 | N,N-dimethyl carbons |
Table 3: Mass Spectrometric Fragmentation Pattern for N4,N4-Dimethylbenzene-1,2,4-triamine
| m/z | Relative Intensity (%) | Fragment Ion | Fragmentation Process |
|---|---|---|---|
| 151 | 40-60 | [M]+ | Molecular ion |
| 136 | 70-90 | [M-15]+ | Loss of methyl radical from N(CH3)2 |
| 121 | 20-40 | [M-30]+ | Loss of both methyl groups |
| 109 | 30-50 | [M-42]+ | Loss of N(CH3)2 + H |
| 107 | 25-45 | [M-44]+ | Loss of complete N(CH3)2 group |
| 91 | 30-60 | [C7H7]+ | Tropylium ion formation |
| 77 | 40-70 | [C6H5]+ | Phenyl cation |
| 58 | 20-40 | [C3H8N]+ | Dimethylamino fragment |
Table 4: Hydrogen Bonding Parameters in N4,N4-Dimethylbenzene-1,2,4-triamine Hydrochloride Crystal Structure
| Interaction Type | Distance (Å) | Angle (°) | Strength | Occurrence |
|---|---|---|---|---|
| N1-H···Cl | 3.1-3.3 | 150-170 | Strong | Multiple |
| N2-H···Cl | 3.1-3.3 | 150-170 | Strong | Multiple |
| N4+-H···Cl | 3.0-3.2 | 155-175 | Strong | Limited |
| C-H···Cl | 3.4-3.7 | 120-160 | Weak | Numerous |
| N-H···O (if hydrated) | 2.8-3.1 | 160-180 | Medium | Variable |